molecular formula C19H18N6 B13132248 4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzonitrile

4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzonitrile

Katalognummer: B13132248
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: PCTYPMQCAYSHHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzonitrile is a complex organic compound that features a combination of piperazine, pyridine, pyrazole, and benzonitrile moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.

    Formation of the benzonitrile group: This might involve a cyanation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or pyrazole rings.

    Reduction: Reduction reactions might target the nitrile group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicine, such compounds could be explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzamide
  • 4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzoic acid

Uniqueness

The uniqueness of 4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzonitrile lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C19H18N6

Molekulargewicht

330.4 g/mol

IUPAC-Name

4-(3-piperazin-1-yl-4-pyridin-4-yl-1H-pyrazol-5-yl)benzonitrile

InChI

InChI=1S/C19H18N6/c20-13-14-1-3-16(4-2-14)18-17(15-5-7-21-8-6-15)19(24-23-18)25-11-9-22-10-12-25/h1-8,22H,9-12H2,(H,23,24)

InChI-Schlüssel

PCTYPMQCAYSHHW-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=NNC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.